![molecular formula C15H14FNO2 B4307392 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4307392.png)
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide
Overview
Description
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective agonist for the dopamine D2 receptor, which plays a crucial role in regulating various physiological and behavioral functions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and behavioral functions, including locomotion, reward, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is associated with reward and motivation. In addition, it has also been shown to decrease food intake and body weight in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine D2 receptor activation without the interference of other receptors. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide. One area of research is the development of more selective agonists for the dopamine D2 receptor, which could lead to the development of more effective treatments for neurological and psychiatric disorders. Another area of research is the investigation of the potential role of this compound in the regulation of other physiological and behavioral functions, such as sleep and anxiety. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound in humans.
Conclusion:
In conclusion, 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound that has significant potential for therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the dopamine D2 receptor makes it a valuable tool for studying the specific effects of dopamine D2 receptor activation. However, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity in humans.
Scientific Research Applications
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia, Parkinson's disease, and drug addiction. In addition, it has also been studied for its potential role in the regulation of food intake and body weight.
properties
IUPAC Name |
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10(11-4-8-14(18)9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-10,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALGVXZZHDOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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